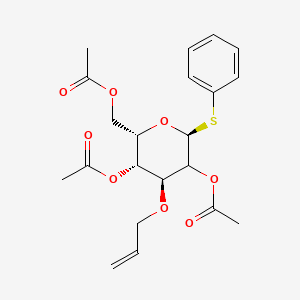
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C21H26O8S and its molecular weight is 438.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside (PTAG) is a thio-glycoside derivative of beta-D-glucopyranose with significant potential in biological applications. Its molecular formula is C21H26O8S and it has garnered attention for its various biological activities, particularly in cancer research and glycosylation reactions.
- Molecular Weight: 438.49 g/mol
- CAS Number: 197005-22-4
- Physical State: Solid at room temperature
Anticancer Properties
Recent studies have highlighted the anticancer potential of PTAG. Research indicates that PTAG exhibits antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's activity against human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results demonstrated that PTAG effectively inhibited cell growth, with IC50 values indicating potent activity in the nanomolar range.
Table 1: Antiproliferative Activity of PTAG on Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 50 |
| M21 | 45 |
| MCF7 | 60 |
The mechanism of action appears to involve the disruption of microtubule dynamics, similar to known tubulin inhibitors. This disruption leads to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation and survival .
Angiogenesis Inhibition
In addition to its antiproliferative effects, PTAG has shown promise in inhibiting angiogenesis. In chick chorioallantoic membrane (CAM) assays, PTAG demonstrated the ability to block new blood vessel formation, which is a vital process for tumor growth and metastasis. The compound's efficacy in this regard was comparable to that of established angiogenesis inhibitors like combretastatin A-4 .
Glycosylation Reactions
PTAG also serves as a valuable intermediate in glycosylation reactions. Its thio-glycoside structure allows it to act as a donor in glycosylation processes, facilitating the synthesis of complex carbohydrates. Studies have reported successful coupling reactions using PTAG, yielding various glycosides with high selectivity and efficiency .
Table 2: Glycosylation Yield Using PTAG
| Donor Structure | Yield (%) | Selectivity Ratio (α:β) |
|---|---|---|
| Armed Donor A | 75 | 6:1 |
| Armed Donor B | 61 | >10:1 |
Case Studies
- Antiproliferative Activity Study: A comprehensive evaluation of PTAG on multiple cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis through activation of caspase pathways. This study involved treating cells with varying concentrations of PTAG and assessing viability through MTT assays.
- Angiogenesis Inhibition Assessment: In vivo studies using CAM assays illustrated that PTAG significantly reduced vascularization compared to control groups, suggesting its potential as an anti-cancer therapeutic agent by targeting angiogenesis.
属性
IUPAC Name |
[(2S,3R,4S,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18+,19-,20?,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBNOXQHIZNTR-GKCYTULTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H](C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659811 |
Source


|
| Record name | Phenyl (2xi)-2,4,6-tri-O-acetyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-xylo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197005-22-4 |
Source


|
| Record name | Phenyl (2xi)-2,4,6-tri-O-acetyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-xylo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














